molecular formula C₁₆H₁₈N₄O₄S₂ B1155585 N3-Ethylthiosulfonylmethyl Lumiflavin

N3-Ethylthiosulfonylmethyl Lumiflavin

Cat. No.: B1155585
M. Wt: 394.47
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-Ethylthiosulfonylmethyl Lumiflavin is a synthetic derivative of lumiflavin, a riboflavin analog formed via photodegradation under alkaline conditions . Its structure features an ethylthiosulfonylmethyl group at the N3 position of the isoalloxazine ring (Figure 1), a modification that alters electronic properties and biological interactions. Lumiflavin itself lacks riboflavin’s ribityl side chain, replacing it with a methyl group , but retains the isoalloxazine core critical for redox activity .

Properties

Molecular Formula

C₁₆H₁₈N₄O₄S₂

Molecular Weight

394.47

Synonyms

Lumiflavine N-Methanesulfonothioic Acid Ethyl Ester

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Structural and Electronic Comparisons

Compound Key Structural Features Protonation/Metalation Sites Key Electronic Effects
N3-Ethylthiosulfonylmethyl Lumiflavin N3-substituted with ethylthiosulfonylmethyl N/A (neutral form) Strong electron-withdrawing group at N3 alters HOMO-LUMO gap
Lumiflavin (LF) Methyl group at C10, no ribityl chain Protonated at O2+ or N1 Blue-shifted S1 band (vs. riboflavin)
FMN (Flavin Mononucleotide) Phosphate group at C10 N/A Enhanced solubility; similar redox activity to LF
Protonated Lumiflavin (H+LF) O2+ or N1 protonation O2+ or N1 S1 band origins at 23,128 cm⁻¹ (O2+) and 23,202 cm⁻¹ (N1)
Metalated Lumiflavin (e.g., Li+LF) Alkali ion bound to O2+ O2+ Cation type affects geometry and excitation energy shifts
  • Key Insights: The ethylthiosulfonylmethyl group at N3 introduces steric bulk and electron-withdrawing effects, likely reducing planarity and modifying charge distribution compared to unmodified LF . Protonation at O2+ or N1 in H+LF induces distinct vibronic spectra due to geometry changes (planar vs. nonplanar) , whereas metalation with alkali ions stabilizes specific tautomers .

Spectroscopic Properties

Table 2: Spectroscopic Data

Compound UV/Vis Absorption Peaks (nm) S1 Band Origin (cm⁻¹) Solvatochromic Shifts
This compound Not reported (predicted ~450 nm) N/A Likely enhanced due to polar substituent
Lumiflavin (LF) ~445 nm (in He droplets) 21,511 cm⁻¹ Differential effects across excited states
H+LF(O2+) ~432 nm 23,128 cm⁻¹ Minimal (planar geometry)
H+LF(N1) ~431 nm 23,202 cm⁻¹ Pronounced (nonplanar geometry)
FMN ~450 nm N/A Solvent-dependent shifts due to phosphate
  • Key Insights: The ethylthiosulfonylmethyl group may red-shift absorption relative to LF due to extended conjugation but blue-shift it relative to FMN due to electron withdrawal .

Redox and Acidity Properties

Table 3: Redox and Acidity Comparisons

Compound Redox Potential (vs. SHE) pKa (Fully Reduced State) Interaction with MitoNEET Clusters
This compound Not reported Predicted lower due to -SO2- group Likely altered binding affinity
Lumiflavin Similar to FMN Experimental: 6.5 Binds mitoNEET, induces cluster reduction
FMN -0.19 V N/A Strong interaction with mitoNEET
Protonated Lumiflavin Not reported Calculated: 1.5 (disputed) Not studied
  • FMN’s phosphate group enhances mitoNEET binding; the N3 substituent may sterically hinder similar interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.